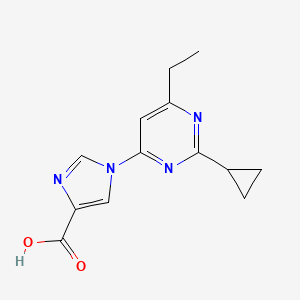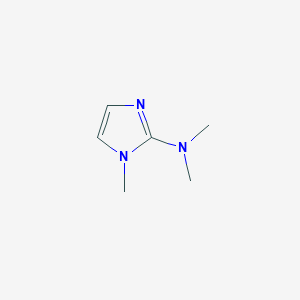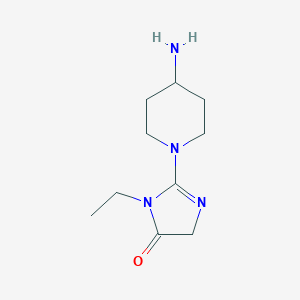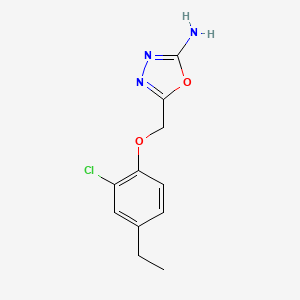
(r)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of a methoxy group on the phenyl ring and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using a methoxy-containing reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrrolidine ring play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Phenylpyrrolidine hydrochloride: Lacks the methoxy group, which may affect its solubility and biological activity.
®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride: The methoxy group is positioned differently, which can influence its chemical reactivity and interactions with molecular targets.
®-3-(3-Methoxyphenyl)pyrrolidine: The free base form without the hydrochloride salt, which may have different solubility and stability properties.
Uniqueness
®-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the methoxy group on the phenyl ring and its hydrochloride salt form. These features enhance its solubility, stability, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
(3R)-3-(3-methoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H/t10-;/m0./s1 |
Clave InChI |
RLUNKTWPHYECIL-PPHPATTJSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@H]2CCNC2.Cl |
SMILES canónico |
COC1=CC=CC(=C1)C2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


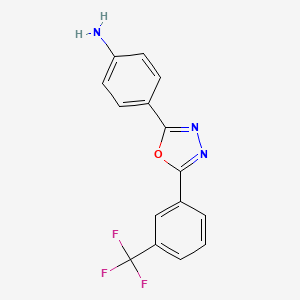
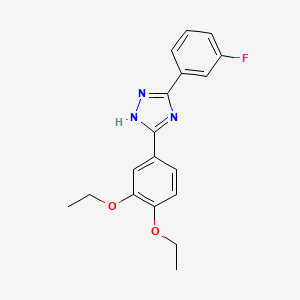
![5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794731.png)
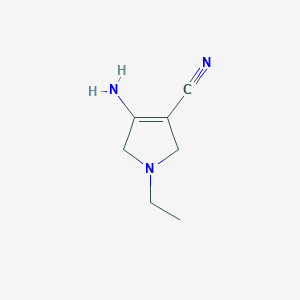
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11794753.png)
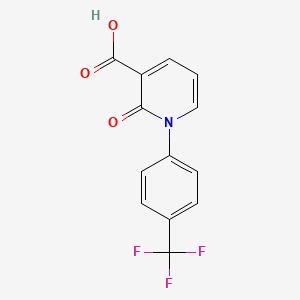
![3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11794762.png)

